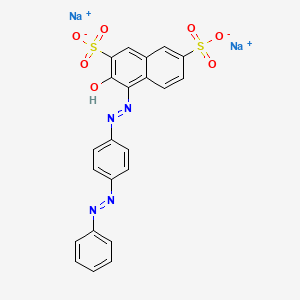![molecular formula C18H11NO2 B1206480 7-Nitrobenz[a]anthracène CAS No. 20268-51-3](/img/structure/B1206480.png)
7-Nitrobenz[a]anthracène
Vue d'ensemble
Description
7-Nitrobenz[a]anthracene is a member of phenanthrenes.
Applications De Recherche Scientifique
Chimie environnementale : Décomposition induite par la lumière
Le 7-Nitrobenz[a]anthracène a été étudié pour sa décomposition induite par la lumière sur des filtres en fibre de verre. Cette recherche est importante pour comprendre le devenir environnemental des hydrocarbures aromatiques polycycliques nitrés (nitro-HAP). Les principaux produits d’oxydation identifiés étaient des quinones, avec des produits mineurs incluant des phénols et des hydroperoxydes {svg_1}.
Études de cancérogénicité
Ce composé a été utilisé dans des études de cancérogénicité pour évaluer son potentiel en tant qu’agent cancérigène. Dans une étude, des injections intrapéritonéales de this compound chez des souris nouveau-nées ont entraîné une augmentation de l’incidence des tumeurs hépatiques chez les mâles {svg_2}.
Synthèse de composés organiques
Le this compound est souvent utilisé comme matière de départ en synthèse organique pour préparer divers composés organiques. Il sert de précurseur dans la synthèse de colorants et d’intermédiaires de colorants {svg_3}.
Toners pour photocopieuses
Historiquement, le this compound était un sujet de préoccupation en raison de sa présence dans les toners pour photocopieuses. Les changements dans les techniques de production ont considérablement réduit ses niveaux, soulignant l’importance de l’hygiène industrielle et de la sécurité {svg_4}.
Recherche sur les fluides supercritiques
L’interaction du composé avec les fluides supercritiques a été explorée, offrant des informations sur la solubilité et la réactivité des nitro-HAP dans des conditions extrêmes. Cette recherche a des implications pour la science environnementale et les applications industrielles {svg_5}.
Tests de mutagénicité
Le this compound a été évalué pour sa mutagénicité, qui est la capacité à provoquer des mutations génétiques. De telles études sont essentielles pour évaluer les risques environnementaux et sanitaires liés à l’exposition aux produits chimiques {svg_6}.
Science des matériaux : Dégradation des filtres
La stabilité et la dégradation du this compound sur des filtres en fibre de verre ont des implications pour la science des matériaux, en particulier dans la conception et le développement de systèmes de filtration qui peuvent rencontrer des nitro-HAP {svg_7}.
Mécanisme D'action
Target of Action
It’s known that nitro-polycyclic aromatic hydrocarbons, such as 7-nitrobenz[a]anthracene, can interact with various cellular components, potentially leading to mutagenic and carcinogenic effects .
Mode of Action
It’s known to be a xenobiotic, a foreign compound to a living organism . As a nitro-polycyclic aromatic hydrocarbon, it may undergo metabolic activation to form reactive intermediates that can bind to DNA, potentially leading to mutations .
Biochemical Pathways
Nitro-polycyclic aromatic hydrocarbons are generally known to interfere with various cellular processes, potentially leading to mutagenic and carcinogenic effects .
Pharmacokinetics
It’s known to be insoluble in water, slightly soluble in ethanol and carbon disulfide, and soluble in organic solvents such as styrene and acetonitrile . Its high thermal stability and flame retardancy are also noted .
Result of Action
7-Nitrobenz[a]anthracene is a highly toxic substance with mutagenic and carcinogenic properties . Its interaction with cellular components can potentially lead to DNA damage and mutations, which may result in carcinogenesis .
Action Environment
The action, efficacy, and stability of 7-Nitrobenz[a]anthracene can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and distribution in the body . Additionally, its high thermal stability suggests that it may remain stable under high-temperature conditions .
Analyse Biochimique
Biochemical Properties
7-Nitrobenz[a]anthracene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolic activation of many xenobiotics. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects . Additionally, 7-Nitrobenz[a]anthracene has been shown to inhibit certain enzymes involved in DNA repair, further contributing to its genotoxic potential .
Cellular Effects
The effects of 7-Nitrobenz[a]anthracene on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 7-Nitrobenz[a]anthracene can induce oxidative stress in cells, leading to the activation of stress response pathways such as the Nrf2 pathway . This compound has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . The impact on cellular metabolism includes alterations in the levels of reactive oxygen species and changes in mitochondrial function.
Molecular Mechanism
The molecular mechanism of action of 7-Nitrobenz[a]anthracene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon entering the cell, 7-Nitrobenz[a]anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts . These adducts can cause mutations if not repaired properly. Additionally, 7-Nitrobenz[a]anthracene has been shown to inhibit the activity of DNA repair enzymes, such as poly(ADP-ribose) polymerase (PARP), thereby exacerbating its genotoxic effects . The compound also influences gene expression by activating transcription factors such as NF-κB and AP-1, which regulate the expression of genes involved in inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitrobenz[a]anthracene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Nitrobenz[a]anthracene is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to light . Long-term exposure to 7-Nitrobenz[a]anthracene has been associated with persistent oxidative stress, chronic inflammation, and an increased risk of tumor formation in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 7-Nitrobenz[a]anthracene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, 7-Nitrobenz[a]anthracene can cause significant toxicity, including liver damage, immunosuppression, and the development of tumors . Threshold effects have been observed, where a certain dose level is required to elicit a measurable biological response. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and hematological abnormalities.
Metabolic Pathways
7-Nitrobenz[a]anthracene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins . These intermediates can also undergo further metabolism to form detoxified products that are excreted from the body. The metabolic pathways of 7-Nitrobenz[a]anthracene involve the participation of cofactors such as NADPH and glutathione, which play a role in the detoxification process . The compound’s effects on metabolic flux include alterations in the levels of reactive oxygen species and changes in the activity of antioxidant enzymes.
Transport and Distribution
The transport and distribution of 7-Nitrobenz[a]anthracene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 7-Nitrobenz[a]anthracene can bind to intracellular proteins, such as albumin and glutathione S-transferases, which facilitate its distribution to various cellular compartments . The localization and accumulation of 7-Nitrobenz[a]anthracene within tissues are also influenced by its lipophilicity and affinity for specific cellular structures.
Subcellular Localization
The subcellular localization of 7-Nitrobenz[a]anthracene plays a crucial role in its activity and function. The compound has been shown to localize to the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 7-Nitrobenz[a]anthracene to specific compartments or organelles. Additionally, 7-Nitrobenz[a]anthracene can accumulate in the mitochondria, leading to mitochondrial dysfunction and the generation of reactive oxygen species . The subcellular localization of 7-Nitrobenz[a]anthracene is a key determinant of its biological effects and toxicity.
Propriétés
IUPAC Name |
7-nitrobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPVBVBUIYTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075077 | |
| Record name | Benz[a]anthracene, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20268-51-3 | |
| Record name | 7-Nitrobenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20268-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitrobenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz[a]anthracene, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-NITROBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LYC65SLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





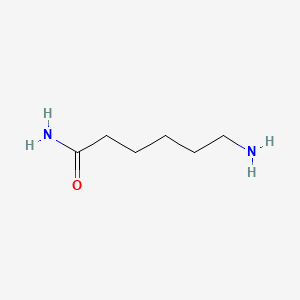

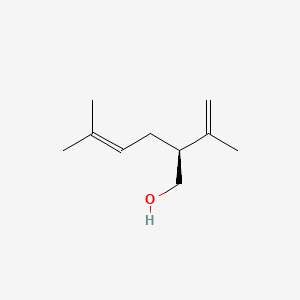
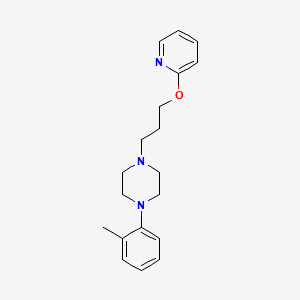
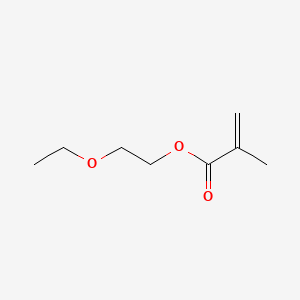
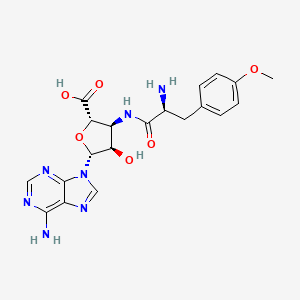
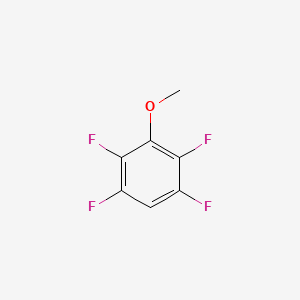
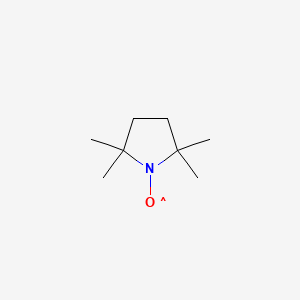
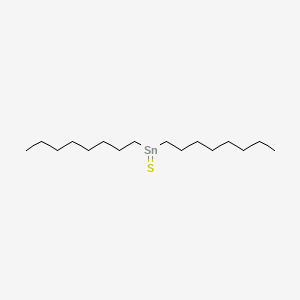
![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)
